5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, piperidine, and isoxazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a cyclization reaction involving an alkyne and a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide.
Thiazole and Piperidine Introduction: The thiazole and piperidine moieties can be introduced through nucleophilic substitution reactions. The thiazole ring can be synthesized from a halogenated precursor, while the piperidine ring can be introduced via a reductive amination reaction.
Final Coupling: The final step involves coupling the isoxazole, thiazole, and piperidine intermediates to form the desired compound. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide: shares structural similarities with other compounds containing isoxazole, thiazole, and piperidine moieties.
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles, exhibit similar chemical reactivity and biological activities.
Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole derivatives, are known for their biological activities and are used in various medicinal applications.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine carboxamides, are widely studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(13-8-14(22-19-13)12-3-4-12)18-9-11-2-1-6-20(10-11)16-17-5-7-23-16/h5,7-8,11-12H,1-4,6,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJDVKVFNTUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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